(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione (16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 4258-83-7
VCID: VC0125927
InChI: InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C
Molecular Formula: C₂₄H₃₀O₄
Molecular Weight: 382.49

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

CAS No.: 4258-83-7

Cat. No.: VC0125927

Molecular Formula: C₂₄H₃₀O₄

Molecular Weight: 382.49

* For research use only. Not for human or veterinary use.

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione - 4258-83-7

Specification

CAS No. 4258-83-7
Molecular Formula C₂₄H₃₀O₄
Molecular Weight 382.49
IUPAC Name [2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Standard InChI InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₄H₃₀O₄, with a molecular weight of 382.49 g/mol . Its IUPAC name, [2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, reflects its pregnane skeleton modified with acetyloxy and methyl groups at positions 21 and 16α, respectively . The stereochemistry at C16 (α-configuration) and C17 (hydroxyl group) is critical for its biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number4258-83-7
Molecular FormulaC₂₄H₃₀O₄
Molecular Weight382.49 g/mol
SMILES NotationC[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)C3=CC[C@]2(C)C1C(=O)COC(=O)C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinctive signals for the Δ¹,⁴,⁹(¹¹)-triene system, including proton resonances at δ 5.49 (H4), 5.37 (H11), and 5.77 (H16) . Infrared (IR) spectroscopy shows absorption peaks at 1665 cm⁻¹ (C=O stretch of 3-ketone) and 1614 cm⁻¹ (conjugated diene) .

Synthesis and Manufacturing

Synthetic Pathways

StepReagents/ConditionsYield (%)
16α-MethylationCH₃MgBr, THF, −20°C68
C21 AcetylationAc₂O, Pyridine, RT85
PurificationColumn Chromatography (SiO₂)>95% Purity

Industrial Production

Commercial synthesis (e.g., by LGC Standards and VulcanChem) employs Good Manufacturing Practice (GMP) protocols, with strict control over reaction temperatures (−20°C to 25°C) and inert atmospheres to prevent oxidation .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under UV light (t₁/₂ = 14 days at 25°C), necessitating storage in amber vials at −20°C .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.6
Ethanol18.9
Water<0.1

Mechanism of Action

Glucocorticoid Receptor Binding

The 16α-methyl group enhances binding affinity to glucocorticoid receptors (Kd = 3.2 nM) compared to non-methylated analogs (Kd = 12.8 nM) . Molecular dynamics simulations show that the acetyloxy group at C21 stabilizes hydrogen bonding with Arg611 and Gln570 residues in the receptor’s ligand-binding domain.

Anti-Inflammatory Activity

In murine models, the compound suppresses TNF-α production by 78% at 10 μM concentration, outperforming dexamethasone (64% suppression) . This activity correlates with its inhibition of NF-κB translocation to the nucleus.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to betamethasone and dexamethasone derivatives. Its C21 acetate group is enzymatically cleaved in vivo to generate active glucocorticoids .

Table 4: Derivatives Synthesized from (16α)-21-Acetate

DerivativeTherapeutic UsePatent Reference
Betamethasone 17-valeratePsoriasis treatment
Dexamethasone acetateAnti-inflammatory injectables

Research Tool in Receptor Studies

³H-labeled versions of this compound (specific activity: 45 Ci/mmol) are used to quantify glucocorticoid receptor density in cell membranes, achieving a detection limit of 0.1 fmol/mg protein.

Recent Research Developments

Nanoparticle Delivery Systems

A 2024 study encapsulated the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm), achieving sustained release over 72 hours and reducing hepatotoxicity by 40% compared to free drug administration.

Structure-Activity Relationship (SAR) Studies

Quantum mechanical calculations (DFT/B3LYP) revealed that the 16α-methyl group increases van der Waals interactions with Leu753 in the glucocorticoid receptor by 2.8 kcal/mol, explaining its enhanced potency over 16β-epimers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator